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An Overview for Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 18 (GPR18), once an orphan receptor, has emerged as a
significant player in a multitude of physiological and pathophysiological processes. Its
association with the endocannabinoid system, despite low sequence homology with classical
cannabinoid receptors, and its role in inflammation, immune response, and intraocular pressure
regulation have positioned it as a promising therapeutic target. This technical guide provides a
comprehensive overview of the core biological functions of the GPR18 receptor, detailing its
pharmacology, signaling pathways, and involvement in various bodily systems, supported by
guantitative data and key experimental methodologies.

GPR18: Ligands, Pharmacology, and Tissue
Distribution

GPR18 is a class A GPCR that is gaining attention for its therapeutic potential in conditions
ranging from inflammatory disorders to glaucoma.[1][2] Its function is intricately linked to its
interaction with specific endogenous and synthetic ligands.

Endogenous and Synthetic Ligands

The primary endogenous ligands identified for GPR18 are N-arachidonoyl glycine (NAGly), a
metabolite of the endocannabinoid anandamide, and Resolvin D2 (RvD2), a specialized pro-
resolving mediator derived from docosahexaenoic acid (DHA).[1][3] These ligands underscore
the receptor's connection to both the endocannabinoid and inflammation resolution systems. A
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variety of synthetic ligands, including agonists and antagonists, have also been developed,
serving as crucial tools for elucidating the receptor's function.

Quantitative Pharmacology of GPR18 Ligands

The interaction of various ligands with GPR18 has been characterized through a range of in
vitro assays. The following tables summarize the binding affinities and functional potencies of
key GPR18 modulators.

Table 1: Binding Affinity and Functional Potency of GPR18 Ligands
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Table 2: Effect of GPR18 Agonists on Intraocular Pressure (IOP) in Murine Models

IOP Reduction

Agonist Concentration Mouse Strain Reference(s)
(mmHg)

Abnormal

Cannabidiol 2% C57BL/6 1.17 £ 0.15

(Abn-CBD)

N-arachidonoyl
glycine (NAGIy)

1% C57BL/6 0.72+0.18

Tissue Distribution

GPR18 exhibits a widespread but distinct expression pattern. High levels of GPR18 mRNA and
protein are found in immune cells and tissues, including the spleen, thymus, peripheral blood
leukocytes, and lymph nodes. Expression is also prominent in the testis, cerebellum, and
brainstem. In the eye, GPR18 is expressed in the ciliary epithelium, corneal epithelium, and
trabecular meshwork, consistent with its role in regulating intraocular pressure.
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GPR18 Signaling Pathways

GPR18 activation initiates a cascade of intracellular events primarily through coupling to Gai/o
and Gag/11 G proteins. This leads to the modulation of several downstream effectors, including
adenylyl cyclase, phospholipase C, and mitogen-activated protein kinases (MAPKS). The
signaling pathways are complex and can exhibit ligand bias, where different agonists
preferentially activate certain pathways over others.
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GPR18 Signaling Pathways

Key Experimental Protocols for Studying GPR18
Function
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The characterization of GPR18's biological roles relies on a variety of in vitro and in vivo
experimental techniques. Below are detailed methodologies for key assays used in GPR18
research.

B-Arrestin Recruitment Assay

This assay is used to determine if a ligand induces the recruitment of 3-arrestin to the GPR18
receptor, a hallmark of GPCR activation and desensitization.

e Principle: Enzyme fragment complementation (e.g., DiscoverX PathHunter) or
bioluminescence resonance energy transfer (BRET) are common methods. In the
PathHunter assay, GPR18 is tagged with a small enzyme fragment (ProLink), and B-arrestin
is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Ligand-
induced recruitment brings the fragments together, forming an active enzyme that generates
a chemiluminescent signal.

e Cell Line: CHO-K1 or HEK293 cells stably co-expressing the tagged GPR18 and (-arrestin
constructs.

e Protocol Outline:

o Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate
and culture overnight.

o Ligand Preparation: Prepare a serial dilution of the test compound (agonist) in assay
buffer.

o Compound Addition: Add the diluted compound to the cells.
o Incubation: Incubate the plate at 37°C for 60-90 minutes.
o Detection: Add the detection reagent containing the enzyme substrate.

o Signal Measurement: After a further incubation period (typically 60 minutes) at room
temperature, measure the chemiluminescent signal using a plate reader.

o Data Analysis: The luminescent signal is plotted against the ligand concentration to generate
a dose-response curve, from which the EC50 value is calculated.
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Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR18
activation, which is indicative of Gag/11 coupling.

e Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-
4 AM). Upon GPR18 activation and subsequent release of calcium from intracellular stores,
the dye binds to calcium, resulting in an increase in fluorescence intensity.

e Cell Line: HEK293 cells stably expressing GPR18.
e Protocol Outline:

o Cell Plating: Seed HEK293-GPR18 cells in a black, clear-bottom 96-well plate and culture
overnight.

o Dye Loading: Incubate the cells with the calcium-sensitive dye in a suitable buffer (e.qg.,
HBSS) for 45-60 minutes at 37°C.

o Washing: Gently wash the cells to remove excess dye.

o Ligand Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g.,
FLIPR or FlexStation). The instrument adds the test compound to the wells while
simultaneously measuring the fluorescence intensity over time.

o Data Analysis: The peak fluorescence intensity is measured and plotted against the ligand
concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2
(ERK1/2), a downstream event of GPR18 activation.

e Principle: Following ligand stimulation, cells are lysed, and the proteins are separated by
SDS-PAGE. The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are detected
using specific antibodies via Western blotting.

o Cell Line: HEK293 cells stably expressing GPR18.
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¢ Protocol Outline:

o Cell Culture and Starvation: Culture HEK293-GPR18 cells to near confluency and then
serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.

o Ligand Stimulation: Treat the cells with the test compound for a specific time course (e.g.,
5-15 minutes).

o Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
o Protein Quantification: Determine the protein concentration of the lysates.

o SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-
polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

o Immunodetection: Block the membrane and incubate with a primary antibody specific for
p-ERK1/2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Signal Detection: Detect the chemiluminescent signal.

o Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total
ERKZ1/2 to normalize the data.

o Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK1/2 to
total ERK1/2 is calculated and plotted against ligand concentration or time.

Microglial Migration Assay (Boyden Chamber)

This assay assesses the chemotactic effect of GPR18 ligands on microglial cells.

e Principle: The Boyden chamber consists of two compartments separated by a microporous
membrane. Microglial cells are placed in the upper chamber, and the chemoattractant

(GPR18 ligand) is placed in the lower chamber. The number of cells that migrate through the
membrane towards the chemoattractant is quantified.

e Cell Line: BV-2 microglial cell line or primary microglia.
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e Protocol Outline:

o

Cell Preparation: Culture and harvest the microglial cells.

o Chamber Setup: Place the chemoattractant solution in the lower chamber of the Boyden
apparatus. Place the membrane over the lower chamber and add the cell suspension to
the upper chamber.

o Incubation: Incubate the chamber for several hours at 37°C to allow for cell migration.

o Cell Staining and Quantification: Remove the non-migrated cells from the upper surface of
the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

o Microscopy: Count the number of migrated cells in several fields of view under a
microscope.

o Data Analysis: The number of migrated cells in the presence of the ligand is compared to the
number of migrated cells in the control (vehicle) condition.
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The widespread distribution and diverse signaling capabilities of GPR18 translate into its
involvement in a range of biological functions.

Immunomodulation and Inflammation Resolution

GPR18 is highly expressed in immune cells and plays a critical role in the resolution of
inflammation. Its endogenous ligand, RvD2, is a potent pro-resolving mediator. Activation of
GPR18 by RvD2 has been shown to:

o Enhance Efferocytosis: Promote the clearance of apoptotic cells by macrophages, a key step
in resolving inflammation.

o Reduce Neutrophil Infiltration: Limit the influx of neutrophils to sites of inflammation.

e Modulate Cytokine Production: Shift the balance from pro-inflammatory to anti-inflammatory
cytokines.

In preclinical models of peritonitis and sepsis, treatment with RvD2 in a GPR18-dependent
manner has been shown to improve survival and reduce bacterial load. Furthermore, low
GPR18 expression on neutrophils of septic patients correlates with increased disease severity,
highlighting its clinical relevance.
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GPR18 in Immunomodulation and Inflammation

Regulation of Intraocular Pressure (IOP)

GPR18 has been identified as a key regulator of IOP. Topical application of GPR18 agonists,
such as NAGIly and Abn-CBD, significantly reduces IOP in murine models. This effect is
independent of the classical cannabinoid receptors CB1 and CB2. The presence of GPR18 in
the trabecular meshwork and ciliary body, tissues critical for aqueous humor dynamics,
provides an anatomical basis for this function. These findings position GPR18 as a novel target
for the development of ocular hypotensive drugs for the treatment of glaucoma.

Cardiovascular System

GPR18 is expressed in the cardiovascular system and its activation has been shown to have
vasorelaxant and hypotensive effects. The GPR18 agonist Abn-CBD has been demonstrated to
lower blood pressure in conscious rats. This effect appears to be mediated, at least in part, by
the nitric oxide signaling pathway. Conversely, in the context of atherosclerosis, GPR18 and
RvD2 are upregulated in atherosclerotic lesions, and treatment with a GPR18 antagonist has
been shown to reduce atherosclerosis in a mouse model, suggesting a complex and context-
dependent role in cardiovascular disease.

Central Nervous System (CNS)

In the CNS, GPR18 is expressed in microglia, the resident immune cells of the brain. Activation
of GPR18 by NAGIy stimulates microglial migration, proliferation, and cytokine production. This
suggests a role for GPR18 in neuroinflammation and the brain's response to injury and
disease. NAGIy has also been shown to be neuroprotective against excitotoxic damage in
hippocampal cultures in a GPR18-dependent manner.

Role in Cancer

The role of GPR18 in cancer is multifaceted and appears to be context-dependent. In some
cancers, such as hepatocellular carcinoma and breast cancer, GPR18 may act as a protective
factor. However, in melanoma metastases, GPR18 is overexpressed, and its blockade
enhances apoptosis, suggesting it may promote tumor survival in this context. Additionally,
GPR18 activation may have a role in cancer pain reduction.
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Therapeutic Potential and Future Directions

The diverse biological functions of GPR18 highlight its significant therapeutic potential across a
range of diseases. The development of selective GPR18 agonists could offer novel treatments
for glaucoma by reducing intraocular pressure. In the realm of inflammatory and autoimmune
diseases, GPR18 agonists that mimic the pro-resolving effects of RvD2 could provide a new
class of anti-inflammatory therapeutics that promote healing rather than simply suppressing
inflammation.

Conversely, GPR18 antagonists may have utility in certain cancers, such as melanoma, where
the receptor appears to promote tumor cell survival. The role of GPR18 in the CNS also
warrants further investigation for its potential in treating neuroinflammatory and
neurodegenerative disorders.

The continued development of potent and selective GPR18 ligands, along with further research
using advanced genetic and pharmacological tools, will be crucial in fully elucidating the
complex biology of this receptor and translating these findings into novel therapies for a variety
of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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